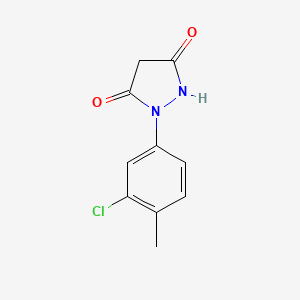

1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

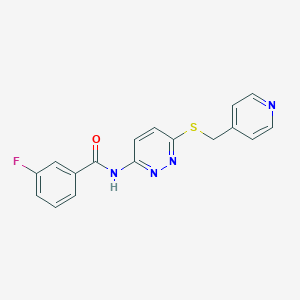

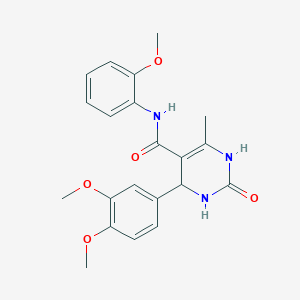

“1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione” is a compound that belongs to the class of pyrazolidine diones . Pyrazolidine diones are a type of nitrogen-containing heterocycles, which are widely used in medicinal chemistry . The compound has a molecular formula of C10H9ClN2O2 and a molecular weight of 224.64 .

Molecular Structure Analysis

The molecular structure of “1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione” likely involves a five-membered pyrrolidine ring, which is a common feature in many biologically active compounds . The structure also includes a 3-chloro-4-methylphenyl group attached to the pyrazolidine ring .Wissenschaftliche Forschungsanwendungen

Urease Inhibition

Urease is an enzyme responsible for various health issues, including catheter encrustation, kidney stone formation, and hepatic coma. Researchers have synthesized a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids containing this compound. These derivatives exhibit potent anti-urease activity, with IC50 values ranging from 0.0019 μM to 0.0532 μM . Among them, compound 4i stands out as the most effective inhibitor.

Pharmaceutical Chemistry

The thiourea skeleton plays a crucial role in pharmaceutical chemistry. By incorporating this compound into novel structures, scientists aim to develop more efficient drugs and therapeutic agents .

Chiral Stationary Phases in HPLC

A related compound, 3-chloro-5-methylphenylcarbamate , has been successfully bonded to β-cyclodextrin-modified silica particles. This chiral stationary phase (CSP) finds applications in high-performance liquid chromatography (HPLC) under various mobile phases, including normal-phase, reversed-phase, and polar organic conditions .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that pyrazolidine-3,5-dione derivatives, which include this compound, have been associated with diverse biological activities .

Mode of Action

It is suggested that the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .

Biochemical Pathways

Pyrazolidine-3,5-dione derivatives have been associated with diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Pyrazolidine-3,5-dione derivatives have been associated with diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-6-2-3-7(4-8(6)11)13-10(15)5-9(14)12-13/h2-4H,5H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFLCPJNPSIUCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CC(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-4-methylphenyl)pyrazolidine-3,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-methoxyphenyl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2570012.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2570014.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2570017.png)

![N-(3,4-difluorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2570021.png)

![3-(4-Hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B2570022.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2570029.png)

![3-Methyl-7-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2570030.png)